molecular formula C14H28N2O5 B052836 tert-Butyl (2-((tert-butoxycarbonyl)amino)ethyl)(2-hydroxyethyl)carbamate CAS No. 200283-08-5

tert-Butyl (2-((tert-butoxycarbonyl)amino)ethyl)(2-hydroxyethyl)carbamate

Cat. No.: B052836
CAS No.: 200283-08-5
M. Wt: 304.38 g/mol
InChI Key: AIUKWIFZPQMOBA-UHFFFAOYSA-N
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Description

tert-Butyl (2-((tert-butoxycarbonyl)amino)ethyl)(2-hydroxyethyl)carbamate is a chemical compound widely used in organic synthesis. It is known for its role as a protecting group for amines, which helps in preventing unwanted reactions during chemical synthesis. The compound is characterized by its molecular formula C14H28N2O5 and a molecular weight of 304.38 g/mol .

Mechanism of Action

Target of Action

It is known to be adifunctional reagent used in the synthesis of phosphatidyl ethanolamines and ornithine , suggesting that it may interact with enzymes or proteins involved in these pathways.

Mode of Action

The compound contains an amine group that is protected by a Boc (tert-butoxycarbonyl) group . This Boc group can be removed under acidic conditions, revealing the amine group. The revealed amine group can then react with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .

Biochemical Pathways

The compound is employed in the synthesis of phosphatidyl ethanolamines and ornithine . Phosphatidyl ethanolamines are a class of phospholipids found in biological membranes. They are thought to play a role in membrane fusion and in disassembly of the contractile ring during cytokinesis. Ornithine is an amino acid that plays a role in the urea cycle.

Pharmacokinetics

Its solubility in water or 1% acetic acid, and in ethyl acetate and methanol , suggests that it may have good bioavailability.

Result of Action

The compound serves as a protecting group for amines in organic synthesis . It is used in the synthesis of phosphatidyl ethanolamines and ornithine , which are involved in various biological processes, including membrane fusion and the urea cycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-((tert-butoxycarbonyl)amino)ethyl)(2-hydroxyethyl)carbamate typically involves the reaction of ethanolamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-((tert-butoxycarbonyl)amino)ethyl)(2-hydroxyethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.

    Sodium Bicarbonate: Acts as a base in the initial synthesis.

    Di-tert-butyl Dicarbonate (Boc2O): Provides the Boc protecting group.

Major Products Formed

Scientific Research Applications

tert-Butyl (2-((tert-butoxycarbonyl)amino)ethyl)(2-hydroxyethyl)carbamate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    N-Boc-ethanolamine: Similar in structure and used for similar purposes.

    tert-Butyl (2-aminoethyl)carbamate: Another compound with a Boc protecting group.

    N-Boc-ethylenediamine: Contains two amine groups protected by Boc.

Uniqueness

tert-Butyl (2-((tert-butoxycarbonyl)amino)ethyl)(2-hydroxyethyl)carbamate is unique due to its dual functionality, providing both protection for amines and a hydroxyl group for further chemical modifications. This dual functionality makes it versatile in various synthetic applications .

Biological Activity

tert-Butyl (2-((tert-butoxycarbonyl)amino)ethyl)(2-hydroxyethyl)carbamate, with the CAS number 200283-08-5, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₄H₂₈N₂O₅
  • Molecular Weight : 304.39 g/mol
  • Structure : The compound features a tert-butoxycarbonyl (Boc) group, which is known for its role in protecting amines during synthesis.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential neuroprotective and anti-inflammatory effects.

Neuroprotective Effects

Recent studies have indicated that compounds similar to tert-butyl carbamate exhibit neuroprotective properties against amyloid beta-induced toxicity. For instance, a related compound demonstrated the ability to inhibit amyloidogenesis and protect astrocytes from cell death induced by amyloid beta 1-42. The mechanism involved the reduction of pro-inflammatory cytokines such as TNF-α and oxidative stress markers in vitro .

The proposed mechanisms through which tert-butyl carbamate exerts its effects include:

  • Inhibition of β-secretase : This enzyme is crucial in the formation of amyloid plaques, and inhibition can reduce plaque formation.
  • Acetylcholinesterase Inhibition : By inhibiting this enzyme, the compound may enhance cholinergic signaling, which is often impaired in neurodegenerative diseases.

Research Findings

Several studies have been conducted to evaluate the efficacy and safety of this compound:

StudyFindings
In vitro studies on astrocytesShowed moderate protective effects against Aβ-induced cytotoxicity .
In vivo modelsResults indicated that while there was some reduction in oxidative stress markers, the overall efficacy compared to established treatments like galantamine was not significant .
Synthesis and PurificationThe compound was synthesized with yields ranging from 65% to 100%, indicating good scalability for further research .

Case Studies

A notable case study involved the application of a structurally similar compound in a scopolamine-induced model of Alzheimer's disease. The study found that while the compound reduced levels of malondialdehyde (a marker of oxidative stress), it did not significantly outperform standard treatments. This highlights the need for further optimization and investigation into the bioavailability of these compounds in clinical settings .

Properties

IUPAC Name

tert-butyl N-(2-hydroxyethyl)-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O5/c1-13(2,3)20-11(18)15-7-8-16(9-10-17)12(19)21-14(4,5)6/h17H,7-10H2,1-6H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUKWIFZPQMOBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN(CCO)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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